tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a pyrimidinyl group attached to a piperazine ring.
Preparation Methods
The synthesis of tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-4-(pyrimidin-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents for the treatment of various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a bromoethyl group instead of a pyrimidinyl group and is used as an intermediate in organic synthesis.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has an aminopyridinyl group and is used as an intermediate in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N4O2 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-pyrimidin-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-11-10-17(13(19)20-14(2,3)4)8-9-18(11)12-15-6-5-7-16-12/h5-7,11H,8-10H2,1-4H3 |
InChI Key |
KONKFGAPICIZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=NC=CC=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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